

## Dorsomorphin Dihydrochloride as a BMP Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                              |           |
|----------------------|------------------------------|-----------|
| Compound Name:       | Dorsomorphin dihydrochloride |           |
| Cat. No.:            | B15602982                    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Dorsomorphin dihydrochloride, also widely known as Compound C, is a well-characterized and cell-permeable small molecule inhibitor of Bone Morphogenetic Protein (BMP) signaling. It functions as a potent, ATP-competitive inhibitor of the BMP type I receptors ALK2, ALK3, and ALK6.[1] This inhibition blocks the downstream phosphorylation of SMAD1, SMAD5, and SMAD8, consequently preventing the transcription of BMP target genes.[1][2] While a valuable tool in studying BMP pathways, it is crucial to acknowledge its significant off-target inhibition of AMP-activated protein kinase (AMPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][3] This guide provides an in-depth technical overview of Dorsomorphin dihydrochloride, including its mechanism of action, chemical properties, quantitative inhibitory data, and detailed experimental protocols to facilitate its effective use in a research setting.

## Introduction to the BMP Signaling Pathway

The Bone Morphogenetic Protein (BMP) signaling pathway is a fundamental signaling cascade within the Transforming Growth Factor- $\beta$  (TGF- $\beta$ ) superfamily. It plays a critical role in a wide array of biological processes, including embryonic development, tissue homeostasis, and cellular differentiation. The canonical pathway is initiated when a BMP ligand binds to a heterotetrameric complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates the



receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD4 (co-SMAD) and translocate into the nucleus to regulate the transcription of target genes.

## Mechanism of Action of Dorsomorphin Dihydrochloride

**Dorsomorphin dihydrochloride** exerts its inhibitory effect by competing with ATP for binding to the catalytic kinase domain of the BMP type I receptors ALK2, ALK3, and ALK6.[1] This competitive inhibition prevents the autophosphorylation and activation of the type I receptors, thereby blocking the subsequent phosphorylation of the downstream SMAD1/5/8 effectors. This effectively halts the propagation of the BMP signal.





Click to download full resolution via product page

Canonical BMP signaling pathway and the inhibitory action of Dorsomorphin.

## **Chemical and Physical Properties**



| Property                 | Value                                                                                          |  |
|--------------------------|------------------------------------------------------------------------------------------------|--|
| Chemical Name            | 6-[4-[2-(1-Piperidinyl)ethoxy]phenyl]-3-(4-pyridinyl)-pyrazolo[1,5-a]pyrimidinedihydrochloride |  |
| Alternative Names        | Compound C, BML-275                                                                            |  |
| Molecular Formula        | C24H25N5O · 2HCl                                                                               |  |
| Molecular Weight         | 472.41 g/mol                                                                                   |  |
| CAS Number               | 1219168-18-9                                                                                   |  |
| Appearance               | Light yellow solid                                                                             |  |
| Solubility               | Soluble in water to 100 mM and in DMSO to 20 mM with gentle warming.[4][5]                     |  |
| Storage (Powder)         | Store at -20°C, desiccated and protected from light. Stable for at least 24 months.[6]         |  |
| Storage (Stock Solution) | Aliquot in DMSO and store at -20°C (up to 3 months) or -80°C (up to 1 year).[1][6]             |  |

## **Quantitative Data: Inhibitory Activity**

The inhibitory potency of **Dorsomorphin dihydrochloride** has been determined against its primary BMP receptor targets and key off-targets. It is important to note that IC₅₀ and K₁ values can vary depending on the specific assay conditions.

Table 1: Inhibitory Activity against BMP Type I Receptors



| Target                       | Assay Type                   | IC50 / Ki | Reference(s) |
|------------------------------|------------------------------|-----------|--------------|
| ALK2 (constitutively active) | Luciferase Reporter<br>Assay | ~0.2 μM   | [3]          |
| ALK3 (constitutively active) | Luciferase Reporter<br>Assay | ~0.5 μM   | [3]          |
| ALK6 (constitutively active) | Luciferase Reporter<br>Assay | ~5 μM     | [3]          |
| BMP4-induced p-<br>SMAD1/5/8 | In-Cell Western<br>(PASMCs)  | 0.47 μΜ   | [3]          |

### Table 2: Off-Target Inhibitory Activity

| Target       | Assay Type                | IC50 / Ki                | Reference(s) |
|--------------|---------------------------|--------------------------|--------------|
| AMPK         | Cell-free Kinase<br>Assay | 109 nM (K <sub>i</sub> ) | [3][7]       |
| KDR (VEGFR2) | In vitro Kinase Assay     | 25.1 nM                  | [3]          |

# Experimental Protocols Preparation of Dorsomorphin Dihydrochloride Stock Solution

This protocol describes the reconstitution of lyophilized **Dorsomorphin dihydrochloride** to create a concentrated stock solution.

#### Materials:

- Dorsomorphin dihydrochloride powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile, light-protecting microcentrifuge tubes



Water bath or incubator at 37°C

#### Procedure:

- Before opening, gently tap the vial of lyophilized powder to ensure all contents are at the bottom.
- To prepare a 10 mM stock solution, reconstitute the powder in the appropriate volume of sterile DMSO. For example, for 2 mg of powder (MW: 472.41), add 423.4 μL of DMSO.
- Vortex briefly to mix. If the solution is not clear, warm the vial at 37°C for 3-5 minutes to facilitate complete dissolution.[4]
- Once fully dissolved, aliquot the stock solution into single-use, sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).[1][6]

## Western Blot for Inhibition of BMP-Induced SMAD1/5/8 Phosphorylation

This protocol details a method to assess the inhibitory effect of Dorsomorphin on BMP4-induced SMAD1/5/8 phosphorylation in a cell line such as C2C12 myoblasts.[3]

#### Materials:

- C2C12 cells
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Serum-free DMEM
- Recombinant Human BMP4
- Dorsomorphin dihydrochloride stock solution



- Phosphate-Buffered Saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE equipment and reagents
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)

#### Procedure:

- Cell Culture: Culture C2C12 cells in complete medium at 37°C with 5% CO<sub>2</sub>. Seed cells into 6-well plates and grow to 80-90% confluency.
- Starvation: Serum-starve the cells for 4-6 hours in serum-free DMEM.
- Inhibitor Treatment: Pre-treat the cells with various concentrations of Dorsomorphin (e.g., 0.1, 0.5, 1, 5, 10 μM) or a DMSO vehicle control for 30-60 minutes.
- BMP Stimulation: Stimulate the cells with BMP4 (e.g., 10-50 ng/mL) for 30-60 minutes.
- Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- Western Blotting:
  - Separate equal amounts of protein (20-30 μg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

## Foundational & Exploratory





- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-phospho-SMAD1/5/8 antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate.
- Data Analysis: To ensure equal protein loading, the membrane can be stripped and reprobed with an anti-total SMAD1 antibody. Quantify the band intensities and normalize the phospho-SMAD1/5/8 signal to the total SMAD1 signal.





Click to download full resolution via product page

A typical experimental workflow for studying Dorsomorphin's effect.

## **In Vitro Kinase Assay (Radiometric)**



This protocol describes a cell-free method to directly measure the inhibitory effect of Dorsomorphin on a purified kinase, such as ALK2.

#### Materials:

- Purified recombinant kinase (e.g., ALK2)
- · Kinase-specific substrate
- [y-33P]ATP
- Kinase buffer (e.g., 40 mM HEPES pH 7.4, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- Dorsomorphin dihydrochloride stock solution
- · 96-well plates
- P81 phosphocellulose paper
- 1% Phosphoric acid
- Scintillation counter

#### Procedure:

- Prepare serial dilutions of Dorsomorphin in DMSO, then dilute further into the kinase reaction buffer.
- In a 96-well plate, add the kinase and its specific substrate to each well.
- Add the diluted Dorsomorphin to the wells. Include a no-inhibitor control (DMSO vehicle) and a no-kinase control.
- Initiate the kinase reaction by adding [y-33P]ATP.
- Incubate at 30°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction by adding phosphoric acid and spotting the mixture onto phosphocellulose filter paper.



- Wash the filter paper to remove unincorporated [y-33P]ATP and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each concentration and fit the data to a doseresponse curve to determine the IC<sub>50</sub> value.

## BMP-Responsive Element (BRE) Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the BMP-SMAD pathway.

#### Materials:

- C2C12 cells stably transfected with a BMP-responsive element (BRE) driving a luciferase reporter gene (C2C12-BRE).
- Culture medium (DMEM with 10% FBS)
- Starvation medium (DMEM with 0.1% FBS)
- Recombinant BMP4 ligand
- Dorsomorphin dihydrochloride stock solution
- 24-well plates
- · Reporter Lysis Buffer
- Luciferase Assay Reagent
- Luminometer

#### Procedure:

- Seed C2C12-BRE cells in 24-well plates and allow them to attach overnight.
- Wash the cells with PBS and replace the medium with starvation medium for 7 hours.



- Pre-incubate the cells with various concentrations of Dorsomorphin or vehicle control (DMSO) for 1 hour.
- Add the BMP4 ligand to the wells and incubate for 15-16 hours.
- Wash the cells with PBS and add Reporter Lysis Buffer to each well.
- Transfer the cell lysate to a luminometer plate.
- Add Luciferase Assay Reagent and immediately measure the luminescence.
- Normalize the data to the vehicle control and plot against inhibitor concentration to determine the IC₅₀.

## **Off-Target Effects and Alternative Inhibitors**

A critical consideration when using Dorsomorphin is its well-documented off-target effects. The most significant of these is the potent inhibition of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3] Additionally, Dorsomorphin has been shown to inhibit the VEGF type-2 receptor (KDR/Flk1), which can impact angiogenesis.[3] These off-target activities necessitate careful experimental design, including appropriate controls, to ensure that observed effects are indeed due to BMP pathway inhibition.

To mitigate these issues, more selective second-generation BMP inhibitors have been developed. DMH1 (Dorsomorphin Homolog 1) is a highly selective inhibitor of BMP receptors, particularly ALK2, with minimal activity against VEGFR2 and AMPK.[4] LDN-193189 is another potent and selective inhibitor of ALK2 and ALK3. For studies requiring high specificity for the BMP pathway, the use of these analogs should be strongly considered.

### Conclusion

**Dorsomorphin dihydrochloride** is a valuable and widely used pharmacological tool for the investigation of BMP signaling. Its ability to selectively inhibit BMP type I receptors has provided significant insights into the diverse roles of this pathway in health and disease.[3] However, researchers must remain mindful of its off-target effects on AMPK and VEGFR2 and design experiments accordingly. The use of more specific analogs, such as DMH1 and LDN-193189, provides a more refined approach for dissecting the complexities of BMP signaling.



This guide provides the essential technical information and protocols to enable the effective and rigorous application of **Dorsomorphin dihydrochloride** in a research context.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 4. Dorsomorphin dihydrochloride | AMPK | Tocris Bioscience [tocris.com]
- 5. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]
- 6. reprocell.com [reprocell.com]
- 7. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Dorsomorphin Dihydrochloride as a BMP Inhibitor: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15602982#dorsomorphin-dihydrochloride-as-a-bmp-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com